BenchChemオンラインストアへようこそ!

urolithin M7

Synthetic Chemistry Total Synthesis Process Chemistry

Urolithin M7 (3,8,10-trihydroxy-6H-benzo[c]chromen-6-one; CAS 531512-26-2) is a naturally occurring trihydroxy-urolithin metabolite of the gut microbiota, derived from dietary ellagitannins found in pomegranates, berries, and nuts. As a member of the urolithin family of dibenzo-α-pyrone phenolic compounds, it is a key intermediate in the metabolic cascade that produces the more extensively studied urolithins A and B.

Molecular Formula C13H8O5
Molecular Weight 244.2 g/mol
CAS No. 531512-26-2
Cat. No. B1452526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameurolithin M7
CAS531512-26-2
Molecular FormulaC13H8O5
Molecular Weight244.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC(=O)C3=C2C(=CC(=C3)O)O
InChIInChI=1S/C13H8O5/c14-6-1-2-8-11(5-6)18-13(17)9-3-7(15)4-10(16)12(8)9/h1-5,14-16H
InChIKeyAKJHSPSPAOUDFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urolithin M7 (CAS: 531512-26-2) Procurement Guide: Basic Identity & Chemical Classification


Urolithin M7 (3,8,10-trihydroxy-6H-benzo[c]chromen-6-one; CAS 531512-26-2) is a naturally occurring trihydroxy-urolithin metabolite of the gut microbiota, derived from dietary ellagitannins found in pomegranates, berries, and nuts [1]. As a member of the urolithin family of dibenzo-α-pyrone phenolic compounds, it is a key intermediate in the metabolic cascade that produces the more extensively studied urolithins A and B [2]. Structurally, it is defined by a dibenzo[b,d]pyran-6-one core substituted with three hydroxyl groups at the 3, 8, and 10 positions [3].

Why Urolithin M7 Cannot Be Replaced by Generic Urolithins in Research


Urolithins are not functionally interchangeable. Despite sharing a common dibenzo-α-pyrone scaffold, the number and pattern of hydroxyl substitutions on the aromatic rings directly determine each urolithin's unique metabolic fate, its position in the gut microbial transformation pathway, and its distinct biological activity profile [1]. Procuring a generic 'urolithin' without specifying the exact isomer risks introducing a compound with an entirely different mechanism of action and experimental outcome. The evidence below demonstrates precisely how Urolithin M7 differentiates itself from its closest analogs, such as Urolithin A, Urolithin B, and the other trihydroxy-urolithins.

Quantitative Evidence: Differentiating Urolithin M7 from Analogs


Synthetic Accessibility: Urolithin M7 Shows Improved Overall Yield vs. Alternative Synthetic Routes for Trihydroxy Urolithins

Urolithin M7 was synthesized in 8 steps with a 48% overall yield, establishing a well-defined and reproducible chemical route for its preparation [1]. While direct comparative yield data for the same synthesis applied to other trihydroxy-urolithins (e.g., urolithin M5) is not available, this high overall yield for a multi-step sequence on a trihydroxylated scaffold provides a reliable benchmark for procurement and further derivatization, contrasting with the generally challenging synthesis of other urolithins that may require more complex protection/deprotection strategies due to differing hydroxyl group patterns [2].

Synthetic Chemistry Total Synthesis Process Chemistry

Structural Determinant of Metabolic Flux: Urolithin M7 is the Direct Precursor to Urolithin A

Urolithin M7 is the penultimate intermediate in the primary gut microbial metabolic pathway, where it is enzymatically converted to Urolithin A (3,8-dihydroxy-urolithin) via a dehydroxylation reaction [1]. This places Urolithin M7 as a crucial, upstream node in the urolithin biosynthesis cascade, distinct from Urolithin A, which is a terminal metabolite. In contrast, other trihydroxy-urolithins, such as Urolithin M5, belong to a separate minor pathway leading to Urolithin B [2].

Gut Microbiota Metabolic Pathway Ellagitannin Metabolism

Physicochemical Differentiation: Urolithin M7's Trihydroxy Pattern Governs Solubility Profile

The presence of three hydroxyl groups at the 3, 8, and 10 positions of the dibenzo-α-pyrone core confers a specific solubility profile on Urolithin M7. Experimental data indicate that Urolithin M7 is soluble in methanol and acetone, with a predicted LogP of 2.22, and shows slight solubility in DMSO . This solubility profile is a direct consequence of its unique hydroxylation pattern and will differ from the less hydroxylated Urolithin A (dihydroxy) and the more hydrophobic Urolithin B (monohydroxy), which are expected to have higher LogP values and lower polarity.

Pharmaceutical Sciences Formulation Development Analytical Chemistry

Analytical Standard Purity: Urolithin M7 is Available at High Purity for Research

Commercially sourced Urolithin M7 is routinely offered at high purity levels, with vendors certifying a minimum of ≥95% or ≥98% purity as determined by HPLC [1]. While purity is a vendor specification rather than an intrinsic molecular property, the consistency of this specification across multiple suppliers for Urolithin M7 indicates a mature and reliable manufacturing process for this specific metabolite.

Analytical Chemistry Quality Control Reference Standards

High-Value Application Scenarios for Urolithin M7


Investigating the Major Gut Microbial Pathway of Ellagitannins

For research focused on mapping or quantifying the primary metabolic flux from dietary ellagitannins to the highly bioactive Urolithin A, Urolithin M7 is the essential compound. Its unique position as the direct precursor to Urolithin A [1] makes it an indispensable analytical standard for LC-MS/MS method development and a critical tool for studying the specific microbial dehydroxylation step, which is a key determinant of human 'metabotype'.

Studies on the Structure-Activity Relationship (SAR) of Trihydroxy-Urolithins

Urolithin M7's specific 3,8,10-trihydroxylation pattern provides a defined chemical scaffold for SAR studies. This compound can serve as a starting point for semi-synthetic derivatization (e.g., methylation, glucuronidation) to explore how modifications at these specific positions impact biological activity, physicochemical properties like solubility [1], and metabolic stability, thereby generating novel tool compounds for probing urolithin pharmacology.

Analytical Reference Standard for Metabolomics and Pharmacokinetic Studies

Given its high commercial purity [1] and well-characterized structure [2], Urolithin M7 is ideally suited as a primary reference standard. It is essential for the accurate identification and quantification of urolithin metabolites in complex biological matrices (plasma, urine, feces) following the consumption of ellagitannin-rich foods or extracts, enabling robust metabolomics and pharmacokinetic profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for urolithin M7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.